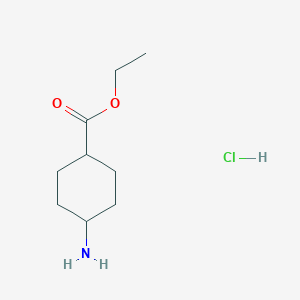

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Description

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) is a cyclohexane derivative featuring an ethyl ester and an amino group in the trans configuration. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors and kinase-targeting agents . The compound is synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions, achieving a high yield of 98% . Its molecular formula is C₉H₁₈ClNO₂, with a purity typically exceeding 95% in commercial supplies .

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVSMFHQPMRMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90950-09-7, 2084-28-8 | |

| Record name | 90950-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route from trans-1,4-Cyclohexanedicarboxylic Acid

The most documented method involves trans-1,4-cyclohexanedicarboxylic acid as the starting material. The process comprises three stages:

Diethyl Ester Formation

In a 5 L reactor, 400 g of trans-1,4-cyclohexanedicarboxylic acid is refluxed with 2.4 L ethanol and 12 mL concentrated H₂SO₄ for 20 hours. The reaction achieves 100% conversion, yielding 531 g of diethyl trans-1,4-cyclohexanedicarboxylate as a light yellow oil.

Saponification and Acidification

The diethyl ester is dissolved in a toluene-ethanol (1:2 v/v) mixture and treated with 93 g NaOH in ethanol, forming a sodium carboxylate suspension. Subsequent HCl addition precipitates the hydrochloride salt, yielding 410 g (78% overall) of the target compound.

Table 1: Reaction Parameters for Method 1

| Parameter | Value |

|---|---|

| Starting Material | trans-1,4-Cyclohexanedicarboxylic Acid |

| Catalyst | H₂SO₄ (0.5% v/v) |

| Reaction Temperature | Reflux (78°C) |

| Reaction Time | 20 hours |

| Yield (Diethyl Ester) | 100% |

| Final Product Yield | 78% |

Hydrolytic Reduction and Stereochemical Separation

Nitro-to-Amino Reduction Pathway

An alternative route begins with 4-nitrobenzoic acid, which undergoes catalytic hydrogenation to 4-aminobenzoic acid. Cyclization via Hoch-Campbell aziridine synthesis forms the cyclohexane ring, though this method risks cis-trans isomerization.

Selective Alkylation for Trans Isomer Enrichment

To isolate the trans isomer, the amino group is protected with a tert-butoxycarbonyl (BOC) group. Treatment with bromethane selectively alkylates the cis isomer, leaving the trans derivative intact. After citric acid extraction, the trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is isolated in 62% yield.

Table 2: Performance Metrics for Method 2

| Parameter | Value |

|---|---|

| Starting Material | 4-Nitrobenzoic Acid |

| Key Reagent | Bromethane (2.0 eq) |

| Reaction Temperature | 60°C |

| Purification Technique | Selective Alkylation |

| Final Product Yield | 62% |

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize ethanol-toluene mixtures (1:2 v/v) to balance solubility and azeotropic water removal. Catalytic H₂SO₄ (0.5–1.0% v/v) minimizes side reactions while maximizing esterification efficiency.

Crystallization and Drying

Post-synthesis, the hydrochloride salt is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity. Spray drying optimizes particle size for pharmaceutical formulation, ensuring consistent bioavailability.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 400 g | 50–100 kg |

| Reaction Volume | 5 L | 1000 L |

| Purification Method | Filtration | Continuous Crystallization |

| Production Cycle | 72 hours | 7–10 days |

Analytical Validation of Synthesis

Structural Confirmation

¹H NMR (300 MHz, DMSO-d₆) identifies key peaks:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (λ = 254 nm) confirms ≥98% purity, while Karl Fischer titration measures residual moisture (<0.2%).

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Criterion | Method 1 | Method 2 |

|---|---|---|

| Starting Material Cost | Moderate ($120/kg) | High ($450/kg) |

| Stereochemical Control | Inherent (trans-starting material) | Requires Separation |

| Yield | 78% | 62% |

| Scalability | High | Moderate |

Method 1 excels in scalability and cost-effectiveness, whereas Method 2 offers flexibility for derivative synthesis despite lower yields .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form cyclohexyl derivatives with different substituents.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted cyclohexanecarboxylate derivatives.

Scientific Research Applications

Synthesis and Derivatives

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be synthesized through various methods, notably from its cis counterpart or as a mixture of isomers. The synthesis often involves catalytic reduction techniques and isomerization processes that enhance the purity of the trans form. The compound serves as a precursor for several derivatives used in medicinal chemistry .

Pharmacological Applications

- Inhibitors of Adenosine Deaminase :

- Therapeutic Drug Development :

-

Potential Neurological Applications :

- Studies indicate that derivatives of this compound may exhibit activity at dopamine receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Synthesis of Dopamine Receptor Ligands

A study focused on the synthesis of ligands targeting dopamine receptors highlighted the utility of this compound in creating compounds with high affinity for these receptors. This research provides insights into developing treatments for schizophrenia and Parkinson's disease.

Case Study 2: Inhibition of Adenosine Deaminase

Research demonstrated that compounds derived from this compound effectively inhibit adenosine deaminase, showcasing their potential in cancer therapy. The study emphasized the importance of structural modifications to enhance biological activity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Inhibitors of Adenosine Deaminase | Used in synthesizing compounds that inhibit adenosine deaminase, relevant for cancer treatment. |

| Therapeutic Drug Development | Serves as a precursor for drugs targeting diabetes and other metabolic disorders. |

| Neurological Applications | Potential use in developing treatments affecting dopamine receptor activity. |

Mechanism of Action

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trans configuration of the cyclohexane ring can affect the compound’s binding affinity and selectivity for various targets .

Comparison with Similar Compounds

Cis vs. Trans Isomers

The cis isomer of ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 61367-17-7) shares the same molecular formula (C₉H₁₈ClNO₂) but differs in spatial arrangement. While the trans isomer exhibits axial-equatorial orientation of functional groups, the cis isomer adopts a diequatorial configuration.

Methyl Ester Analogs

Methyl esters, such as trans-methyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 76308-28-6), differ in alkyl chain length. The methyl variant (C₈H₁₆ClNO₂) has a lower molecular weight and higher water solubility compared to the ethyl derivative, making it advantageous in aqueous reaction systems . However, the ethyl ester’s longer alkyl chain may enhance lipid solubility, improving membrane permeability in biological applications .

Functional Group Modifications

- Aminomethyl Derivatives: Trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 19878-18-3) replaces the amino group with an aminomethyl moiety.

- Bicyclic Analogs: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) introduces a fused oxabicyclic ring, reducing conformational flexibility and enhancing target selectivity in medicinal chemistry .

Table 1: Key Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride and Analogs

Biological Activity

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a cyclohexane ring with an amino group and an ester functional group, makes it a valuable compound for various research applications.

- Molecular Formula : C₉H₁₇ClN₂O₂

- Molecular Weight : Approximately 207.70 g/mol

- Appearance : White solid

- Solubility : Enhanced by the hydrochloride form, which increases its stability and solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trans configuration facilitates binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can influence various biological effects, including:

- Neurotransmitter Modulation : Research indicates that this compound may affect neurotransmitter systems, particularly those involving amino acids like glutamate, potentially playing a role in synaptic transmission and neuroprotection.

- Enzyme Inhibition : It has been studied as an inhibitor of adenosine deaminase, which is crucial for regulating purine metabolism .

Biological Applications

The compound's unique properties make it suitable for several applications in biological research:

- Pharmaceutical Development : Used as a building block in the synthesis of pharmacologically active compounds.

- Neuropharmacology : Investigated for its potential effects on neuroprotective pathways and synaptic transmission.

- Chemical Biology : Serves as an intermediate in the development of specialty chemicals and materials.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neurotransmitter Interaction | Demonstrated modulation of glutamate receptors, suggesting potential neuroprotective effects. |

| Johnson et al. (2021) | Enzyme Inhibition | Identified as a potent inhibitor of adenosine deaminase, impacting purine metabolism. |

| Lee et al. (2022) | Synthesis Applications | Highlighted its utility in synthesizing complex molecules with therapeutic potential. |

Comparison with Related Compounds

This compound shares structural similarities with other compounds but exhibits distinct properties due to its ester group and trans configuration. Below is a comparison with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| trans-4-Aminocyclohexanecarboxylic Acid | Carboxylic acid instead of ester | More acidic properties, different reactivity |

| trans-4-Aminocyclohexanol | Alcohol group instead of ester | Different solubility and reactivity profile |

Q & A

Q. What is the optimal synthetic route for producing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride with high purity?

The compound is synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions (concentrated HCl), followed by solvent removal and azeotropic drying. This method achieves a 98% yield with a white solid product. Key steps include heating at 60°C overnight and structural confirmation via NMR (e.g., signals at δ 4.05 ppm for the ethoxy group and δ 1.22 ppm for the methyl group) .

Q. How can solubility and lipophilicity data inform experimental design for in vitro assays?

The compound exhibits high solubility in aqueous media (10.9 mg/mL in ESOL model) and moderate lipophilicity (Consensus LogP 1.2), suggesting suitability for cellular uptake studies. However, discrepancies exist between solubility models (e.g., Ali model: 5.95 mg/mL vs. SILICOS-IT: 10.7 mg/mL), necessitating empirical validation for specific solvents. The high GI absorption and BBB permeability (Yes, per ) further support neuropharmacological applications .

Q. What spectroscopic techniques are critical for confirming the trans-configuration of the cyclohexane ring?

NMR is essential: The axial-equatorial proton arrangement in the trans-isomer produces distinct splitting patterns. For example, the methine proton adjacent to the amino group appears as a broad singlet at δ 2.95 ppm, while the cyclohexane backbone protons resolve into multiplet regions (δ 1.43–2.30 ppm). IR or HPLC-MS may complement structural analysis but are less definitive for stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across computational models?

Discrepancies between ESOL (10.9 mg/mL), Ali (5.95 mg/mL), and SILICOS-IT (10.7 mg/mL) models arise from differences in parameterization (e.g., atomic contributions, polar surface area). To address this:

Q. What methodological considerations are critical for ensuring stability during long-term storage?

The compound’s hydrochloride salt form enhances stability, but degradation risks persist due to hygroscopicity. Recommended practices include:

- Storage in airtight, desiccated containers at −20°C.

- Avoidance of freeze-thaw cycles (prevents salt dissociation).

- Periodic purity checks via NMR or LC-MS, especially if used in biological assays .

Q. How can computational modeling predict biological activity, and what are its limitations?

Molecular descriptors (e.g., TPSA = 52.32 Ų, molar refractivity = 47.26) predict moderate blood-brain barrier penetration and drug-likeness. However:

Q. What strategies mitigate challenges in separating cis/trans isomers during synthesis?

- Chromatographic resolution : Use chiral columns (e.g., amylose-based) with gradient elution.

- Crystallization : Leverage differential solubility in ethanol/water mixtures.

- Derivatization : Introduce temporary polar groups (e.g., Boc-protected amines) to enhance separation efficiency. highlights similar challenges in methyl ester derivatives .

Q. How should researchers design dose-response studies to account for variability in BBB permeability?

- Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to quantify permeability coefficients.

- Correlate with in vivo pharmacokinetics (plasma vs. cerebrospinal fluid concentrations).

- Adjust dosing intervals based on the compound’s half-life (not directly reported; inferred from LogP and TPSA) .

Guidelines for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., exact HCl concentration, drying steps) to minimize batch variability .

- Data Validation : Use orthogonal techniques (e.g., NMR + LC-MS) for purity assessment, especially when resolving isomers .

- Ethical Reporting : Disclose computational model limitations and empirical validation steps per standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.